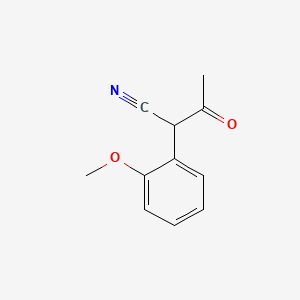

2-(2-Methoxyphenyl)-3-oxobutyronitrile

Description

2-(2-Methoxyphenyl)-3-oxobutyronitrile is a chemical compound characterized by a butyronitrile (B89842) backbone substituted with a methoxyphenyl group at the second position and a carbonyl group at the third position. This unique arrangement of functional groups, specifically the β-ketonitrile moiety, makes it a molecule of considerable interest for synthetic chemists. The presence of the methoxyphenyl group, an electron-donating aromatic substituent, can influence the reactivity and potential applications of the molecule.

Beta-ketonitriles, also known as α-cyano ketones, are a class of organic compounds that serve as highly versatile intermediates in organic synthesis. nih.govthieme-connect.com Their utility stems from the presence of two electron-withdrawing groups (keto and nitrile) flanking a methylene (B1212753) group, which renders the α-proton highly acidic and susceptible to deprotonation. This acidity allows for a wide range of chemical transformations.

The general structure of a beta-ketonitrile allows for various reactions, including:

Alkylation and Acylation: The acidic α-proton can be easily removed by a base to form a stable carbanion, which can then react with electrophiles such as alkyl halides or acyl chlorides.

Cyclization Reactions: Beta-ketonitriles are key precursors in the synthesis of various heterocyclic compounds like pyridines, pyrimidines, and pyrazoles. nih.gov

Multicomponent Reactions: They are often employed in cascade or domino reactions to construct complex molecular architectures in a single step. nih.govrsc.org

The specific compound, this compound, as an aryl-substituted beta-ketonitrile, is expected to share this rich reactivity. The 2-methoxyphenyl substituent can sterically and electronically influence these reactions. For instance, the methoxy (B1213986) group may direct metallation or participate in cyclization reactions. Aryl-substituted beta-ketonitriles are valuable intermediates for synthesizing biologically important molecules, such as antagonists for the corticotropin-releasing factor (CRF) receptor. google.com

Table 1: General Reactions of Beta-Ketonitriles

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl Halide, Base | α-Alkyl-β-ketonitrile |

| Acylation | Acyl Chloride, Base | α-Acyl-β-ketonitrile |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated nitrile |

| Gewald Reaction | Sulfur, Amine | Substituted Thiophene |

| Hantzsch-type reactions | Aldehyde, Ammonia (B1221849) | Dihydropyridine (B1217469) |

The study of beta-ketonitriles dates back over a century, with early reports on their synthesis and reactivity. One of the foundational methods for their preparation is the acylation of nitrile anions with esters. nih.gov This reaction has been refined over the decades with the use of various bases such as sodium methoxide (B1231860), sodium ethoxide, and sodium amide. nih.gov More contemporary methods often employ lithium bases at low temperatures or sodium hydride at elevated temperatures for improved efficiency and generality. nih.gov

A significant advancement in the synthesis of beta-ketonitriles has been the development of greener and more economical methods. For example, the use of inexpensive potassium tert-butoxide (KOt-Bu) for the acylation of acetonitrile (B52724) anions with esters and lactones has been reported as a more environmentally friendly approach. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing beta-ketonitriles, with yields ranging from 30% to 72% in some studies. utsa.edu

The isomerization of 3-unsubstituted isoxazoles under basic conditions represents another important historical route to α-cyano carbonyl compounds. google.com Kinetic studies have shown this reaction to be a concerted E2-type elimination. google.com Furthermore, the ring-opening of substituted 3-bromoisoxazoles using reagents like molybdenum hexacarbonyl or iron(II) chloride tetrahydrate has been demonstrated to yield β-ketonitriles in good yields. psu.edu

In recent years, transition-metal-free and electrochemical methods have gained traction. An electrochemical approach for the cyanation of aryl methyl ketones to produce β-ketonitriles has been described, offering a more convenient and practical alternative to traditional methods. researchgate.net The development of these diverse synthetic strategies highlights the enduring importance of beta-ketonitriles in organic chemistry.

Table 2: Key Milestones in Beta-Ketonitrile Synthesis

| Year/Period | Development | Key Reagents/Methods |

| Early 20th Century | First reports of acylation of nitrile anions | Sodium methoxide, sodium ethoxide, sodium amide |

| Mid-20th Century | Mechanistic studies on isoxazole (B147169) isomerization | Base-catalyzed E2 elimination |

| Late 20th Century | Use of modern bases for acylation | Lithium bases (low temp), NaH (high temp) |

| 2000s | Development of greener synthetic routes | Potassium tert-butoxide, microwave-assisted synthesis |

| 2010s-Present | Emergence of novel synthetic methodologies | Electrochemical synthesis, transition-metal-free reactions |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)10(7-12)9-5-3-4-6-11(9)14-2/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRUMFZLJSHJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991007 | |

| Record name | 2-(2-Methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70751-30-3 | |

| Record name | α-Acetyl-2-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70751-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-3-oxobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070751303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-3-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methoxyphenyl 3 Oxobutyronitrile and Analogues

Established Synthetic Routes

Traditional methods for synthesizing 2-(2-Methoxyphenyl)-3-oxobutyronitrile and its analogues primarily rely on well-understood reactions like alkylations and condensations, as well as the addition of cyanide to activated organic molecules.

Condensation reactions are a foundational method for creating the carbon-carbon bonds necessary for the synthesis of 3-oxobutanenitrile (B1585553) and its derivatives. A common approach involves the base-catalyzed condensation of an appropriate ester with a nitrile. For instance, the synthesis of 4-phenyl-3-oxobutanenitrile is typically achieved through the condensation of ethyl phenylacetate (B1230308) with acetonitrile (B52724). Similarly, for the target molecule, this compound, a plausible route involves the condensation of a methyl or ethyl ester of 2-methoxyphenylacetic acid with acetonitrile in the presence of a strong base like sodium hydride.

Another widely used condensation reaction is the Knoevenagel condensation. This reaction can be used to synthesize precursors to the target molecule. For example, the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetates is a common method for producing trisubstituted ethylenes. chemrxiv.org A related synthesis involves the base-catalyzed reaction of a benzaldehyde (B42025) with an appropriately substituted acetonitrile. For example, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) was synthesized by reacting 3,4,5-trimethoxybenzaldehyde (B134019) with (4-methoxyphenyl)acetonitrile. researchgate.net The initial starting material, (2-methoxyphenyl)acetonitrile, can be prepared by reacting 2-methoxybenzyl chloride with sodium cyanide. chemicalbook.com

The alkylation of nitriles also provides a pathway to these compounds. A manganese-catalyzed reaction enables the α-alkylation of nitriles with primary alcohols, producing cyanoalkylated products with water as the only byproduct. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Synthesizing β-Ketonitrile Precursors

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| Ethyl phenylacetate | Acetonitrile | Strong Base | 4-phenyl-3-oxobutanenitrile |

| Substituted Benzaldehyde | Cyanoacetate | Piperidine | Trisubstituted Ethylene chemrxiv.org |

| 3,4,5-Trimethoxybenzaldehyde | (4-Methoxyphenyl)acetonitrile | Base | Acrylonitrile (B1666552) derivative researchgate.net |

| Methyl Formate | Methyl 3,3-dimethoxypropionate | Sodium Hydride | Pyrimidine (B1678525) precursor organic-chemistry.org |

The addition of a cyanide nucleophile to an electrophilic center is another key strategy. The conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is a powerful method for forming β-cyano ketones. For example, the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides can be catalyzed by a (Salen)Al-Cl complex, yielding chiral products that are valuable building blocks in synthesis. organic-chemistry.org

This type of reaction, a form of Michael addition, can be applied to acylchalcones and their analogues. The reaction of diethylaluminum cyanide with α,β-unsaturated carbonyl compounds bearing a chiral auxiliary has been used as a key step in the synthesis of β-substituted GABA derivatives. mdpi.com This demonstrates the utility of cyanide addition in creating complex molecules with high stereocontrol. The general principle involves the 1,4-addition of the cyanide ion to the conjugated system of an enone, which after protonation, yields the corresponding β-cyano ketone.

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing molecules like this compound. These include photocatalytic methods, novel cyclization techniques, and catalyzed Michael additions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov This approach allows for the activation of organic molecules under mild conditions. For instance, the combination of photoredox catalysis and copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids. organic-chemistry.org This method provides high yields and excellent enantioselectivities. organic-chemistry.org

A heterogeneous photocatalytic system using K-modified carbon nitride (CN-K) has been developed for the cyanomethylarylation of alkenes with acetonitrile. nih.gov This method is effective for constructing a variety of nitrogen-containing heterocyclic compounds. nih.gov Furthermore, radical-initiated oxidative functionalization of the C(sp3)–H bond in alkyl nitriles represents another advanced strategy for forming new carbon-carbon bonds. acs.org

Table 2: Overview of Photocatalytic Approaches

| Catalysis System | Reactants | Product Type | Key Feature |

| Photoredox and Copper Catalysis | Carboxylic Acids | Enantioenriched Alkyl Nitriles | High enantioselectivity organic-chemistry.org |

| K-modified Carbon Nitride (CN-K) | Alkenes, Acetonitrile | Nitrogenous Heterocycles | Recyclable heterogeneous catalyst nih.gov |

Cyclization reactions offer a pathway to complex cyclic structures from nitrile-containing precursors. A ruthenium-catalyzed aerobic oxidative cyclization of aromatic nitriles with alkynes provides a route to isoquinolones in good to excellent yields. rsc.org This reaction proceeds in the presence of a copper co-catalyst under an air atmosphere. rsc.org

In another example, the intramolecular oxidative cyclization of alkenes and nitriles can be achieved using a Nickel(0) catalyst. acs.org The addition of a Lewis acid promotes the formation of five-membered aza-nickelacycles, which are precursors to dihydropyrroles. acs.org A variation of this is the Bönnemann cyclization, where a nitrile molecule undergoes trimerization with two molecules of acetylene (B1199291) to form a pyridine (B92270) ring. wikipedia.org This reaction can be activated by heat or, under milder conditions, by light with a cobalt catalyst. wikipedia.org

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org In the context of synthesizing β-ketonitriles, the nucleophile is often an enolate derived from a nitrile-containing starting material.

The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of sodium methoxide (B1231860) as a base affords polyfunctional δ-diketones. nih.gov This demonstrates a regioselective Michael addition to the carbon-carbon double bond of the enynone system. nih.gov This method has been used to create precursors for the synthesis of heterocycles like 1,2-diazepines. nih.gov Asymmetric Michael additions have also been extensively used in the synthesis of β-substituted GABA derivatives, highlighting the reaction's importance in producing biologically relevant molecules. mdpi.com For instance, the addition of nitromethane (B149229) to α,β-unsaturated esters can be highly diastereoselective. mdpi.com

Regioselective and Stereoselective Synthesis Considerations

The synthesis of substituted β-ketonitriles, including this compound, often involves the acylation of a nitrile-stabilized carbanion. nih.gov The regioselectivity of this reaction is primarily dictated by the nucleophilic attack of the α-carbon of the deprotonated nitrile onto the electrophilic carbonyl carbon of an acylating agent, such as an ester.

While the specific stereoselective synthesis of this compound is not extensively detailed in the provided literature, general principles for related compounds can be considered. For instance, in reactions involving prochiral starting materials, the use of chiral bases or catalysts can, in principle, induce enantioselectivity. However, the acidity of the α-proton in the resulting β-ketonitrile product can lead to racemization, complicating stereoselective synthesis.

A study on the synthesis of various β-ketonitriles through the reaction of esters with nitriles in the presence of potassium tert-butoxide under microwave conditions reported the synthesis of twenty-four different β-ketonitriles with yields ranging from 30% to 72%. utsa.edu This indicates a versatile, albeit not explicitly stereoselective, method for accessing such compounds. For example, the synthesis of 4-(4-isobutylphenyl)-3-oxo-2-phenethylpentanenitrile was achieved from a racemic mixture of the methyl ester of ibuprofen, and no attempt was made to separate the enantiomers. utsa.edu

In a different context, the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile yielded 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. researchgate.net The study confirmed the Z-configuration of the olefinic bond, demonstrating a degree of stereoselectivity in this related Knoevenagel-type condensation. researchgate.net

The following table summarizes the yields of various β-ketonitriles synthesized using a microwave-assisted method, which could be analogous to the synthesis of this compound.

| Reactants (Ester and Nitrile) | Product | Yield (%) |

| Not Specified | Not Specified | 30-72 |

Mechanistic Investigations of Synthetic Pathways, including Hammett Studies

The fundamental mechanism for the synthesis of β-ketonitriles via the acylation of nitriles involves the generation of a nitrile-stabilized carbanion. nih.gov The deprotonation of the α-carbon of the nitrile by a strong base, such as potassium tert-butoxide, results in an anion that exists in resonance between a carbanion and a ketene (B1206846) iminate anion. nih.gov Computational studies suggest that the species with the negative charge localized on the α-carbon is the more stable and reactive nucleophile. nih.gov This nucleophile then attacks the carbonyl group of the ester, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to form the β-ketonitrile.

Mechanistic studies on related reactions provide further insight. For example, in the synthesis of substituted 2-aminothioazoles from β-ketonitriles, the reaction is proposed to proceed through the formation of a C–S bond via a radical process, followed by an intramolecular condensation to form the C–N bond. nih.gov

While specific Hammett studies for the synthesis of this compound were not found in the provided search results, computational studies on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate offer a glimpse into the level of mechanistic detail that can be achieved. mdpi.com This study utilized quantum chemical calculations to elucidate the reaction pathway, identifying zwitterionic intermediates and ruling out a previously postulated Diels-Alder mechanism. mdpi.com The reaction was classified as a Forward Electron Density Flux (FEDF) process, driven by the transfer of electron density from the furan (B31954) to the nitroalkene. mdpi.com Such computational approaches could be applied to investigate the electronic effects of substituents, like the 2-methoxy group, on the reaction rates and mechanisms of β-ketonitrile synthesis, akin to what a Hammett study would reveal experimentally.

The following table outlines the key mechanistic steps in the common synthesis of β-ketonitriles.

| Step | Description | Intermediate Species |

| 1 | Deprotonation of the α-carbon of the nitrile by a strong base. | Nitrile-stabilized carbanion / Ketene iminate anion |

| 2 | Nucleophilic attack of the carbanion on the carbonyl carbon of the ester. | Tetrahedral intermediate |

| 3 | Elimination of an alkoxide from the tetrahedral intermediate. | β-Ketonitrile |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(2-Methoxyphenyl)-3-oxobutyronitrile, NMR is essential for confirming the carbon skeleton, identifying the different tautomeric forms, and analyzing its conformational preferences.

The ¹H NMR spectrum of this compound is expected to show distinct signals for both its keto and enol forms, with the integration of these signals reflecting the equilibrium ratio.

The primary conformational aspect of this compound is its keto-enol tautomerism. allfordrugs.com The equilibrium between these two forms is dynamic. Studies on similar β-dicarbonyl compounds show that the enol form can be stabilized by an intramolecular hydrogen bond. asu.edu The polarity of the solvent plays a crucial role; non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar aprotic solvents can favor the more polar keto form. mdpi.comresearchgate.net Computational analysis and systematic searches are methods used to investigate the stable conformations of related methoxyphenyl structures. nih.gov

Predicted ¹H NMR Spectral Data for this compound Note: Data are predicted based on known chemical shifts for analogous compounds and functional groups. The exact chemical shifts and the keto:enol ratio are solvent-dependent.

| Proton Assignment | Predicted Chemical Shift (δ) ppm (Keto Form) | Predicted Chemical Shift (δ) ppm (Enol Form) | Multiplicity |

| CH₃ (acetyl) | ~2.3 | ~2.1 | Singlet |

| CH₃O (methoxy) | ~3.8 | ~3.8 | Singlet |

| CH (benzylic) | ~5.0 | - | Singlet |

| Aromatic H | ~6.9 - 7.4 | ~6.9 - 7.4 | Multiplet |

| OH (enolic) | - | ~12-15 (broad) | Singlet (broad) |

The ¹³C NMR spectrum provides definitive evidence for the keto-enol tautomerism by displaying two distinct sets of carbon signals. The chemical shifts of the carbonyl, enolic, and vinylic carbons are particularly diagnostic.

The presence of signals for both a ketonic carbonyl (~200 ppm) and enolic carbons (C=C-OH, ~100 and ~170 ppm) would confirm the tautomeric equilibrium. mdpi.com The methoxy (B1213986) carbon signal is expected around 56 ppm, which is typical for an OMe group on an aromatic ring with an ortho substituent. researchgate.net

Predicted ¹³C NMR Spectral Data for this compound Note: Data are predicted based on known chemical shifts for analogous compounds and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm (Keto Form) | Predicted Chemical Shift (δ) ppm (Enol Form) |

| C H₃ (acetyl) | ~28 | ~22 |

| C H₃O (methoxy) | ~56 | ~56 |

| C N (nitrile) | ~116 | ~118 |

| C H (benzylic) | ~55 | - |

| =C -CN (vinylic) | - | ~95 |

| =C -OH (enolic) | - | ~175 |

| C =O (ketone) | ~198 | - |

| Aromatic C-H | ~111 - 130 | ~111 - 130 |

| Aromatic C-O | ~157 | ~157 |

| Aromatic C-C(CN) | ~125 | ~122 |

Analysis of available scientific literature did not yield specific information on phosphorylated derivatives of this compound. However, ³¹P NMR is a powerful and widely used technique for the structural characterization of organophosphorus compounds. researchgate.net If phosphorylated derivatives were synthesized, ³¹P NMR would be invaluable for confirming the structure, with the chemical shift being highly sensitive to the oxidation state and bonding environment of the phosphorus atom. researchgate.net

To unambiguously assign all proton and carbon signals and to confirm the specific tautomeric structures, a suite of advanced 2D NMR experiments would be employed. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly bonded. This would be used to definitively link the proton and carbon assignments in both the keto and enol forms. acgpubs.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to delineate the coupling network within the aromatic ring. acgpubs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. ipb.pt For example, a NOE between the benzylic proton and the aromatic protons could help define the rotational conformation around the C-C bond connecting the ring to the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would be a composite of the absorptions from both the keto and enol tautomers.

The most telling feature would be the presence of a strong, sharp absorption for the nitrile group (C≡N) around 2250 cm⁻¹. nih.gov The keto form would exhibit a strong C=O stretching vibration around 1720 cm⁻¹. The enol form, stabilized by an intramolecular hydrogen bond, would show a broad O-H stretching band in the 3400-2500 cm⁻¹ region and a C=C stretching band around 1640 cm⁻¹. nih.gov The presence of both the C=O and the broad O-H bands would be clear evidence of the tautomeric mixture. The C-O-C stretching of the methoxy ether group is expected to appear in the 1250-1020 cm⁻¹ range. docbrown.info

Predicted IR Absorption Frequencies for this compound

| Functional Group | Tautomeric Form | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | Enol | 3400 - 2500 | Broad, strong |

| Aromatic C-H stretch | Both | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | Both | 3000 - 2850 | Medium |

| C≡N stretch (nitrile) | Both | ~2250 | Sharp, medium-strong |

| C=O stretch (ketone) | Keto | ~1720 | Sharp, strong |

| C=C stretch (alkene/aromatic) | Enol / Both | 1640 - 1450 | Medium-strong |

| C-O-C stretch (ether) | Both | 1250 - 1020 | Strong |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₁NO₂. The calculated monoisotopic mass is 189.0790 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺˙) peak at m/z = 189.

The fragmentation pattern would be influenced by the presence of the aromatic ring, the methoxy group, and the β-ketonitrile functionality. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the loss of stable neutral molecules or radicals. The fragmentation of the methoxyphenyl moiety itself, as seen in the mass spectrum of (2-methoxyphenyl)acetonitrile, often involves the loss of a methyl radical followed by carbon monoxide to form stable ions. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Neutral Loss |

| 189 | [C₁₁H₁₁NO₂]⁺˙ (Molecular Ion) | - |

| 174 | [M - CH₃]⁺ | CH₃˙ |

| 146 | [M - CH₃CO]⁺ | CH₃CO˙ |

| 121 | [(2-methoxyphenyl)CH]⁺˙ or tropylium (B1234903) derivative | |

| 107 | [C₇H₇O]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) | |

| 43 | [CH₃CO]⁺ | C₈H₈NO˙ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.

For this compound, with a chemical formula of C₁₁H₁₁NO₂, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation and observe the protonated molecule [M+H]⁺, would confirm this composition. biorxiv.org The comparison between the calculated and experimentally observed mass provides strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 190.0863 | 190.0861 | -1.05 | C₁₁H₁₂NO₂⁺ |

| [M+Na]⁺ | 212.0682 | 212.0679 | -1.41 | C₁₁H₁₁NNaO₂⁺ |

Isotopic Exchange Studies (e.g., H/D Exchange) for Tautomeric Forms

The structure of this compound features a β-ketonitrile moiety, making it susceptible to keto-enol tautomerism. The two primary tautomers are the keto form (this compound) and the enol form ((Z/E)-2-(2-methoxyphenyl)-3-hydroxybut-2-enenitrile).

Isotopic exchange studies, particularly Hydrogen/Deuterium (B1214612) (H/D) exchange, are powerful tools for investigating such tautomeric equilibria. In an H/D exchange experiment, the compound is dissolved in a deuterated solvent (like D₂O or MeOD), often with a catalyst. The acidic proton on the α-carbon (the carbon between the carbonyl and nitrile groups) in the keto form can be exchanged for a deuterium atom. This exchange is facilitated by the formation of the enol or enolate intermediate. By analyzing the compound using mass spectrometry after the exchange, an increase in molecular weight corresponding to the number of exchanged protons can be observed. This confirms the presence of the active proton and provides insight into the dynamics of the tautomerization process.

Analysis of Fragmentation Pathways and Tautomeric Behavior

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates molecular structure by analyzing fragmentation patterns. The way a molecule breaks apart upon ionization provides a fingerprint of its structure. The keto and enol tautomers of this compound would be expected to exhibit distinct fragmentation pathways.

Keto Form: In the keto tautomer, common fragmentation pathways would likely include the loss of the acetyl group (•COCH₃, 43 Da) and cleavage of the bond between the methoxyphenyl ring and the butyronitrile (B89842) side chain. Another characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Enol Form: The enol tautomer, with its C=C double bond and hydroxyl group, would show different fragmentation. A prominent loss would be a water molecule (H₂O, 18 Da), which is a characteristic fragmentation for enols.

By analyzing the resulting fragment ions in the mass spectrum, one can infer the relative abundance of each tautomer in the gas phase. This analysis is crucial for understanding the intrinsic stability and behavior of the different tautomeric forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated systems and chromophores within the molecule.

The structure of this compound contains several chromophores: the methoxy-substituted benzene (B151609) ring, the nitrile group (C≡N), and the carbonyl group (C=O). The UV-Vis spectrum is expected to show characteristic absorption bands:

π → π* transitions: Strong absorption bands, typically below 300 nm, arising from the aromatic ring system and the carbonyl group's π system. The conjugation between these groups influences the exact wavelength and intensity.

n → π* transition: A weaker, longer-wavelength absorption band corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. The enol tautomer, with its extended conjugated system (phenyl-C=C-C≡N), would exhibit absorption at a longer wavelength (a bathochromic shift) compared to the keto form.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state and would be EPR-silent, this technique is invaluable for studying its radical intermediates that could be formed during chemical reactions or upon exposure to radiation. uhmreactiondynamics.orgnih.gov

For instance, if the compound undergoes an oxidation or reduction reaction, a radical intermediate could be generated. A plausible radical would be one centered on the α-carbon, formed by the abstraction of the hydrogen atom at that position. EPR spectroscopy would be able to detect this transient species. The resulting EPR spectrum would provide key information, such as the g-factor and hyperfine coupling constants, which reveal how the unpaired electron interacts with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This data is critical for identifying the precise structure of the radical intermediate and understanding reaction mechanisms. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the positions of all atoms can be determined with high precision. mdpi.com

For this compound, an X-ray crystal structure would provide a wealth of information:

Tautomeric Form: It would unambiguously identify whether the keto or enol form exists in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the molecular geometry.

Conformation: It would reveal the conformation of the molecule, including the dihedral angle between the phenyl ring and the side chain.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, showing any hydrogen bonds, dipole-dipole interactions, or π-π stacking that stabilize the solid-state structure. researchgate.net

This technique provides the ultimate proof of structure for a crystalline solid.

Table 2: Representative Crystal Data and Structure Refinement Parameters (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₁H₁₁NO₂ |

| Formula weight | 189.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.31 |

| b (Å) | 8.15 |

| c (Å) | 16.54 |

| β (°) | 94.2 |

| Volume (ų) | 982.1 |

| Z | 4 |

| Calculated density (g/cm³) | 1.28 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for describing the electronic properties of molecules with high accuracy. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on 2-(2-Methoxyphenyl)-3-oxobutyronitrile would be crucial for understanding its reactivity and spectroscopic properties. Such studies could determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic transitions.

A hypothetical DFT study would involve optimizing the geometry of the molecule and then performing calculations to obtain the molecular orbital energies and the electrostatic potential map. The latter would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

| Hypothetical DFT Parameters | Information Gained |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| Electrostatic Potential | Sites for intermolecular interactions |

| Mulliken Atomic Charges | Partial charge distribution on each atom |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For this compound, ab initio calculations could be used to benchmark the results from DFT and to calculate properties like dipole moment, polarizability, and vibrational frequencies with high precision.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. These methods are much faster than ab initio or DFT methods, making them suitable for preliminary analysis of large molecules or for screening multiple conformations. Methods like AM1, PM3, or PM7 could be employed to perform an initial conformational search for this compound before more accurate methods are used.

Conformational Analysis and Energy Minimization

The presence of several single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is critical as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

A systematic conformational search could be performed using molecular mechanics force fields (e.g., MMFF or UFF) to explore the potential energy surface. The resulting low-energy conformations would then be subjected to geometry optimization and energy minimization using more accurate DFT or ab initio methods. The relative energies of the stable conformers would indicate their population at a given temperature. The key dihedral angles to investigate would be those around the C-C bond connecting the phenyl ring to the butyronitrile (B89842) backbone and the C-C bonds within the butyronitrile chain.

Tautomerism Studies and Energy Landscapes

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. For this compound, the presence of a keto group and an adjacent carbon with a nitrile group and a hydrogen atom makes it a candidate for tautomerism.

The primary tautomeric equilibrium to investigate would be between the keto form (this compound) and its corresponding enamine-like tautomer, where the proton from the alpha-carbon migrates to the nitrogen of the nitrile group, forming a ketenimine. Computational studies would involve calculating the relative energies of these two tautomers to determine which form is more stable. The transition state connecting the two tautomers would also be located to determine the energy barrier for the interconversion.

Another possibility is the keto-enol tautomerism, where the proton from the alpha-carbon migrates to the oxygen of the carbonyl group, forming an enol. The relative stability of the keto and enol forms is highly dependent on the solvent and the electronic nature of the substituents. DFT calculations, including solvent effects through continuum models (like PCM or SMD), would be essential to predict the tautomeric preference in different environments.

A comprehensive study of the energy landscape would map out the relative energies of all possible tautomers and the transition states connecting them, providing a complete picture of the tautomeric equilibria of this compound.

While the chemical identity of this compound is established, a significant gap exists in the scientific literature regarding its computational and theoretical characterization. The application of modern computational methods, as outlined above, would provide invaluable insights into its electronic structure, conformational behavior, and tautomeric preferences. Such studies are not only of fundamental academic interest but are also crucial for any future efforts to utilize this compound in drug design and materials science. The field awaits the first dedicated computational investigation of this intriguing molecule.

Ketenimine Tautomerism

While the keto-enol tautomerism is a well-documented phenomenon for β-dicarbonyl compounds, the analogous nitrile-ketenimine tautomerism is a less common but theoretically significant aspect of β-ketonitriles such as this compound. Direct computational studies focused specifically on the ketenimine tautomer of this compound are not prominent in the surveyed literature. However, theoretical investigations into related systems provide a basis for understanding this potential equilibrium.

Ketenimines (R¹R²C=C=NR³) are structural isomers of nitriles (R-C≡N) and can, in principle, interconvert via a 1,3-hydrogen shift. Computational studies on the parent ketenimine-acetonitrile system (CH₂=C=NH ⇌ CH₃-C≡N) have been performed to elucidate the energetics of this rearrangement. asianpubs.orgasianpubs.org These studies, employing methods such as ab initio (MP2, CCSD) and Density Functional Theory (DFT), have established that the nitrile form is significantly more stable than the ketenimine tautomer. asianpubs.orgresearchgate.net The conversion of ketenimine to acetonitrile (B52724) is a highly exothermic process, but it involves a substantial activation energy barrier for the uncatalyzed, unimolecular 1,3-hydrogen shift. asianpubs.org

Table 1: Theoretical Activation Energies for Ketenimine to Acetonitrile Rearrangement

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| MP2 | 6-311++G | 63.885 | asianpubs.org |

| B3LYP | 6-311++G | 57.066 | asianpubs.org |

| CCSD | 6-311++G** | 64.918 | asianpubs.org |

This table presents calculated activation energies for the 1,3-hydrogen shift in the parent ketenimine to acetonitrile system, illustrating the high energy barrier for this type of tautomerization.

For this compound, the molecule exists predominantly in its keto and enol forms. The hypothetical ketenimine tautomer would involve the migration of the α-hydrogen to the nitrogen atom of the nitrile group, resulting in a C=C=N functionality. Spectrometric studies on other β-ketonitriles have suggested that the presence of the ketenimine tautomer can be inferred from mass spectrometry fragmentation patterns, indicating its existence in the gas phase, even if in low abundance. researchgate.net Computational modeling would be essential to determine the relative energy of this tautomer and the transition state energy required for its formation from the keto-nitrile structure. Such calculations would likely confirm the ketenimine as a high-energy intermediate, significantly less stable than the corresponding keto and enol tautomers.

Hydrogen Bonding Interactions: Intramolecular and Intermolecular Analysis

The structural arrangement of this compound allows for a variety of hydrogen bonding interactions, which can be effectively modeled using computational methods like DFT. These interactions are crucial in determining the molecule's preferred conformation, crystal packing, and reactivity.

Intramolecular Hydrogen Bonding:

The most significant intramolecular hydrogen bond is expected in the enol tautomer, where a strong O-H···O interaction occurs between the enolic hydroxyl group and the oxygen of the methoxy (B1213986) substituent, or a C-H···O interaction might occur. DFT studies on substituted phenols and related systems have shown that such intramolecular hydrogen bonds lead to the formation of a stable six-membered ring, significantly influencing the molecule's geometry and vibrational spectra. researchgate.net The strength of this bond can be quantified computationally by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer. researchgate.net For the keto tautomer of this compound, a weaker C-H···O interaction between the acidic α-hydrogen and the methoxy oxygen is also conceivable, which could contribute to conformational stability.

Intermolecular Hydrogen Bonding:

In the condensed phase, intermolecular hydrogen bonds are expected to play a dominant role in the crystal structure. Computational studies on molecules with similar functional groups predict the formation of dimers and larger aggregates. frontiersin.org For this compound, the carbonyl oxygen is a primary hydrogen bond acceptor. In the absence of stronger donors, weak C-H···O and C-H···N interactions can direct the assembly of molecules in the solid state. researchgate.net DFT calculations are a powerful tool for exploring potential dimeric structures and calculating their binding energies, providing insight into the most stable packing arrangements. frontiersin.orgresearchgate.net For instance, studies on pyruvic acid-water complexes using DFT have successfully characterized the geometry and strength of various O-H···O and C-H···O hydrogen bonds, demonstrating the predictive power of these methods. frontiersin.orgfrontiersin.org

Table 2: Representative Hydrogen Bond Parameters from DFT Studies on Related Systems

| Hydrogen Bond Type | System | Bond Length (Å) | Interaction Energy (kcal/mol) | Computational Method |

| Intramolecular O-H···O | 2-Methoxyphenol | 2.089 | -4.20 | B3LYP/6-31G(d,p) researchgate.net |

| Intermolecular O-H···O | Pyruvic Acid-Water Dimer | 1.765 | -15.55 | B3LYP/6-311G++(d,p) frontiersin.org |

| Intermolecular C-H···O | Pyruvic Acid-Water Complex | 2.101 | -15.55 (total complex) | B3LYP/6-311G++(d,p) frontiersin.org |

This table provides illustrative data from computational studies on molecules with similar functional groups to those in this compound, showing typical calculated hydrogen bond distances and energies.

Reaction Mechanism Modeling through Computational Approaches

While specific computational studies modeling the reaction mechanisms of this compound were not identified in the searched literature, the general application of computational chemistry to elucidate reaction pathways is well-established. DFT is a primary tool for this purpose, enabling the investigation of reaction coordinates, the identification of transition states (TS), and the calculation of activation barriers.

For a molecule like this compound, several types of reactions could be modeled:

Enolate Reactions: The α-hydrogen is acidic, and its deprotonation leads to a resonance-stabilized enolate. Computational modeling can map the potential energy surface for reactions of this enolate with various electrophiles. This would involve locating the transition state for C-alkylation versus O-alkylation and determining the factors (solvent, counter-ion, electrophile) that influence the regioselectivity of the reaction. Studies on the keto-enol tautomerism of similar compounds have used DFT to calculate the relative stabilities of tautomers and the energy barriers for their interconversion under different conditions. orientjchem.orglibretexts.org

Cycloaddition Reactions: The enol or enolate form of the molecule could potentially participate in cycloaddition reactions. Computational modeling can predict the feasibility and stereochemical outcome of such reactions, for example, a [3+2] cycloaddition involving the enolate and a suitable dipolarophile. Mechanistic studies on related systems, such as the cycloaddition of nitriles, have utilized computational approaches to distinguish between concerted and stepwise pathways.

Reactions at the Nitrile Group: The nitrile group itself can undergo various transformations, such as hydrolysis or addition reactions. Quantum chemical calculations can model the reaction pathways for these transformations, providing detailed information about intermediates and transition states. For instance, modeling the acid- or base-catalyzed hydrolysis of the nitrile to the corresponding amide and carboxylic acid would clarify the mechanism and rate-determining step.

Reactivity Profiles and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Nitrile and Ketone Moieties

The reactivity of 2-(2-Methoxyphenyl)-3-oxobutyronitrile is characterized by the dual nature of its functional groups.

Ketone Group: The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. However, compared to simpler ketones, its electrophilicity is somewhat modulated by the adjacent electron-withdrawing nitrile group and the α-aryl substituent. The ketone's reactivity is generally higher than that of an ester because ketones lack the resonance stabilization provided by the second oxygen atom in an ester group. pearson.comnih.gov

Nitrile Group: The carbon atom of the nitrile group (C≡N) is also electrophilic and can be attacked by strong nucleophiles. aklectures.com The nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital, making it a weak Lewis base and capable of participating in hydrogen bonding. aklectures.comnih.gov In the context of β-ketonitriles, the nitrile group primarily acts as a powerful electron-withdrawing group, which significantly increases the acidity of the α-hydrogen.

α-Carbon: The most significant feature of the β-ketonitrile structure is the high acidity of the proton on the carbon situated between the ketone and nitrile groups. Deprotonation by a base generates a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile, capable of attacking a wide range of electrophiles. This nucleophilic character is the basis for many of the compound's applications in C-C bond formation. rsc.orgnih.gov The dual reactivity, acting as an electrophile at the carbonyl and nitrile carbons and as a nucleophile via its enolate, makes it a valuable building block in synthesis. rsc.org

Cyclization Reactions and Heterocycle Formation

β-Ketonitriles like this compound are exceptionally useful precursors for the synthesis of a wide array of heterocyclic compounds. rsc.orgnih.gov Their ability to react with various bi-functional reagents leads to the formation of diverse ring systems.

Common heterocyclic syntheses involving β-ketonitriles include:

Pyridines and Dihydropyridines: In reactions like the Hantzsch synthesis, β-ketonitriles can condense with aldehydes and an ammonia (B1221849) source to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine (B92270) derivatives. rsc.org

Furans and Dihydrofurans: One-pot, three-component tandem reactions involving aroyl acetonitriles, aromatic aldehydes, and other reagents can yield highly substituted dihydrofurans through a sequence of condensation, Michael addition, and O-cyclization. rsc.org

Pyrazoles and Pyrimidines: Condensation reactions with hydrazine (B178648) derivatives lead to the formation of pyrazoles, while reactions with amidines or urea (B33335) can yield pyrimidine (B1678525) rings. rsc.org

Indoles: A relevant intramolecular cyclization has been demonstrated where a similar compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, undergoes a 5-exo-trig cyclization to form an indolin-3-one derivative. acs.org This highlights a potential pathway for this compound if an appropriate ortho-amino functionality were present or introduced.

Chromenes: Domino reactions involving two molecules of a β-ketonitrile and a nitro-chromene derivative can produce dihydrofuro[2,3-c]chromenes or chromeno[3,4-b]pyridines, depending on the solvent used. rsc.org

The table below summarizes some of the heterocycles that can be synthesized from β-ketonitrile precursors.

| Heterocycle Class | Typical Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| Pyridines | Aldehydes, Ammonia | Hantzsch Synthesis | rsc.org |

| Furans | α-Haloketones | Feist-Benary Furan (B31954) Synthesis | |

| Dihydrofurans | Aromatic aldehydes, Imidazolium salts | Tandem Condensation-Michael Addition-Cyclization | rsc.org |

| Pyrazoles | Hydrazine derivatives | Condensation | rsc.org |

| Pyrimidines | Urea, Thiourea (B124793), Amidines | Condensation | rsc.org |

| Indolinones | (Requires ortho-amino group) | Intramolecular Cyclization | acs.org |

| Chromenes | Nitro-chromenes | Domino Reaction | rsc.org |

Oxidative Reactions

The activated α-C-H bond in this compound makes it susceptible to various oxidative transformations. While often synthesized through oxidative methods, β-ketonitriles themselves can act as substrates in oxidation reactions. organic-chemistry.org For instance, they can undergo radical addition to conjugated dienes when treated with radical oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org Another example involves the reaction of a β-ketonitrile with thiourea in the presence of an oxidative system, such as tert-butyl hydroperoxide (TBHP) and azobisisobutyronitrile (AIBN), to form substituted 2-aminothiazoles. rsc.org Mechanistic studies suggest this reaction proceeds via a radical process to form a C–S bond, followed by an intramolecular condensation. rsc.org

Reductive Transformations

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding a β-hydroxy nitrile. This transformation is of significant interest, particularly when achieved asymmetrically, as chiral β-hydroxy nitriles are valuable pharmaceutical intermediates. acs.org

Biocatalytic reduction using isolated carbonyl reductase enzymes has proven highly effective for this purpose. For example, a recombinant carbonyl reductase (CMCR) from Candida magnoliae can reduce various aromatic β-ketonitriles to the corresponding (R)-β-hydroxy nitriles with high yields and excellent enantioselectivity. acs.orgorganic-chemistry.org This enzymatic approach avoids competing side reactions, such as α-ethylation, which can be problematic when using whole-cell biocatalysts. acs.orgacs.org The resulting optically pure β-hydroxy nitriles can be further hydrolyzed by nitrilase enzymes to produce chiral β-hydroxy carboxylic acids. organic-chemistry.orgacs.org

The table below presents typical results for the asymmetric reduction of various aromatic β-ketonitriles using this enzymatic method.

| Substrate (β-Ketonitrile) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | (R) | 92 | >99 | acs.org |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | (R) | 85 | >99 | acs.org |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | (R) | 91 | 97 | acs.org |

| 3-(2-Thienyl)-3-oxopropanenitrile | (R) | 88 | >99 | acs.org |

Michael Addition Reactions

The enolate generated from this compound is an excellent nucleophile for Michael (conjugate) addition reactions. masterorganicchemistry.com It can add to a variety of α,β-unsaturated systems, including ketones, esters, and other nitriles, in a 1,4-fashion. masterorganicchemistry.comewadirect.com This reaction is a powerful tool for carbon-carbon bond formation.

For example, the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones has been shown to produce polyfunctional δ-diketones. nih.gov Similarly, the enolate of this compound can participate in tandem reactions that begin with a Michael addition. A one-pot reaction with isatylidene malononitriles, catalyzed by a chiral organocatalyst, proceeds via a Michael addition followed by an intramolecular cyclization to yield chiral spiro[4H-pyran-oxindole] derivatives with high yield and enantioselectivity. rsc.org

Investigation of Radical Pathways and Intermediates

Beyond ionic pathways, this compound and related compounds can participate in reactions involving radical intermediates. The generation of radicals can be initiated by thermal decomposition of initiators like AIBN or by single-electron transfer (SET) processes involving metal catalysts or N-heterocyclic carbenes (NHCs). organic-chemistry.orguchicago.edu

β-Ketonitriles can serve as radical acceptors or precursors. For instance, the radical addition of β-ketonitriles to conjugated dienes can be initiated by oxidants like Mn(OAc)₃, leading to the formation of functionalized dihydrofurans. rsc.org Mechanistic studies involving the synthesis of β-ketonitriles via NHC-catalyzed radical coupling have confirmed the presence of radical intermediates through trapping experiments, validating the proposed SET mechanism. organic-chemistry.org These pathways demonstrate that the C-H bond alpha to the nitrile and ketone can be involved in radical abstraction, leading to further transformations.

Steric and Electronic Influences on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the steric and electronic properties of the 2-methoxyphenyl substituent.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the ortho position is an electron-donating group (EDG) through resonance, but it is also moderately electron-withdrawing through induction. The net effect typically involves donation into the aromatic ring. This can influence the electron density of the entire molecule, affecting the pKa of the α-proton and the electrophilicity of the carbonyl carbon. In reactions where the aryl ring's electronic nature is critical, such as certain metal-catalyzed cross-couplings, the presence of an EDG can alter reaction rates and selectivity compared to unsubstituted or electron-withdrawing group (EWG) substituted analogues. mdpi.com For example, in some reactions, electron-rich substrates are less reactive but more selective than electron-poor ones. mdpi.com

Steric Effects: The ortho-methoxy group imposes considerable steric hindrance around the benzylic position (the α-carbon). This steric bulk can influence the approach of reagents, thereby controlling stereoselectivity. researchgate.net In reactions involving the formation of a new stereocenter at the α-carbon, the ortho substituent can direct the incoming group to the less hindered face of the enolate intermediate. This effect is well-documented in similar systems where ortho substituents decrease the rate of reaction compared to their para-isomers or lead to different product ratios due to steric hindrance. rsc.orgnih.gov For example, studies on aryl radical reactions have shown that ortho substitution significantly decreases the reaction rate constant. rsc.org This steric constraint is a critical factor in predicting the outcome of reactions such as aldol (B89426) condensations, alkylations, and asymmetric reductions. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 2 2 Methoxyphenyl 3 Oxobutyronitrile

Modification of the Aromatic Moiety

The aromatic portion of 2-(2-Methoxyphenyl)-3-oxobutyronitrile offers a versatile platform for structural modification. Synthetic strategies frequently involve starting with differently substituted phenylacetonitrile (B145931) precursors to introduce a variety of functional groups onto the phenyl ring. These modifications can alter the electronic properties and steric profile of the resulting molecule.

Research has demonstrated the synthesis of analogues where the position of the methoxy (B1213986) group is varied, such as in 2-(4-methoxyphenyl)-3-oxobutanenitrile. nih.gov Furthermore, additional substituents can be introduced onto the aromatic ring. For instance, nitration of the phenyl ring can lead to derivatives like 1-(4-methoxy-3-nitrophenyl)-3-(4-methoxyphenyl)-2-methyl-propane-1,3-dione, which serves as a precursor for more complex pyrazole (B372694) structures. nih.gov The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines also relies on precursors derived from variously substituted anilines, showcasing the broad potential for creating diverse aromatic systems. uj.edu.pl These modifications are typically achieved by selecting the appropriate starting materials, such as a substituted benzaldehyde (B42025), which then undergoes condensation with a nitrile-containing compound. researchgate.net

Table 1: Examples of Derivatives with Modified Aromatic Moieties

| Starting Material Example | Resulting Derivative Class | Key Modification |

|---|---|---|

| 4-Methoxyphenylacetonitrile | 2-(4-Methoxyphenyl)-3-oxobutanenitrile | Isomeric position of the methoxy group nih.gov |

| 4-Methoxy-3-nitroacetophenone | 1-(4-Methoxy-3-nitrophenyl)-1,3-dione precursor | Introduction of a nitro group nih.gov |

Derivatization at the Butyronitrile (B89842) Chain

The 3-oxobutyronitrile chain is a key functional region of the molecule, featuring an active methylene (B1212753) group flanked by a ketone and a nitrile. This structural feature makes it an excellent substrate for a variety of chemical transformations.

The Knoevenagel condensation is a prominent reaction, where the active methylene group reacts with aldehydes or ketones to form α,β-unsaturated compounds. nih.gov For example, the reaction of isatin (B1672199) with ethyl cyanoacetate, a related β-keto-nitrile, yields ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, which can be further transformed into novel organophosphorus compounds. nih.gov The ketone's carbonyl group is also a primary site for derivatization, most notably through condensation reactions to form hydrazones, as detailed in the following section. These reactions highlight the butyronitrile chain's role as a versatile building block for synthesizing more complex molecular architectures.

Formation of Hydrazone Derivatives and their Isomeric Forms

The carbonyl group within the butyronitrile chain readily reacts with hydrazine (B178648) and its substituted derivatives to form hydrazones. ijpsr.com This condensation reaction is a common method for synthesizing new molecular entities. nih.gov The general procedure involves heating the keto-nitrile with an appropriate hydrazine in a solvent like ethanol. nih.gov

A significant characteristic of these hydrazone derivatives is the potential for E/Z isomerism around the C=N double bond. nih.gov The resulting isomers can exist in equilibrium and are often studied using spectroscopic techniques. researchgate.net The stereochemical outcome can be influenced by factors such as the substituents on the hydrazine and the reaction conditions. The Z isomer is often found to be thermodynamically more stable than the E isomer. mdpi.com The presence of both isomers can be detected in solution, for instance by ¹H NMR spectroscopy, which may show distinct sets of signals for each form. researchgate.net The interconversion between E and Z isomers can be studied under different conditions, and in some cases, irradiation with UV light can promote isomerization. nih.gov

Table 2: Characteristics of Hydrazone Formation and Isomerism

| Feature | Description |

|---|---|

| Reaction | Condensation of the ketone (C=O) group with a hydrazine (R-NHNH₂) ijpsr.comnih.gov |

| Product | Hydrazone (-C=N-NH-R) |

| Isomerism | E/Z geometric isomers around the C=N double bond nih.gov |

| Stability | The Z isomer is often thermodynamically more stable mdpi.com |

| Analysis | ¹H NMR spectroscopy can distinguish between E and Z isomers researchgate.net |

Phosphorylated Derivatives

The introduction of phosphorus-containing functional groups onto the this compound scaffold can lead to the formation of novel organophosphorus compounds. frontiersin.org These derivatives can be synthesized through various methods that target the reactive sites on the butyronitrile chain. rsc.org

One common approach involves the reaction of the enolate form of the β-keto-nitrile with phosphorus halides. The active methylene group can be deprotonated by a base to form a nucleophilic enolate, which then attacks an electrophilic phosphorus compound, such as a phosphoryl chloride, to create a new carbon-phosphorus or oxygen-phosphorus bond. Another synthetic route involves the reaction of α,β-unsaturated precursors, derived from the keto-nitrile via Knoevenagel condensation, with phosphorus reagents like triphenylphosphine (B44618) or triphenyl phosphite. nih.gov These reactions can lead to stable phosphorus ylides or phosphonate (B1237965) esters. nih.govbohrium.com The synthesis of these compounds often occurs under mild conditions and results in good yields. bohrium.com

Oxazine (B8389632), Pyrrole (B145914), and Pyrazole Derivatives

The versatile structure of this compound allows it to serve as a precursor for the synthesis of various heterocyclic systems.

Oxazine Derivatives: 1,3-Oxazine rings can be synthesized through cyclocondensation reactions. ijrpr.com While direct synthesis from this compound is not extensively detailed, general methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of ammonia (B1221849) or a primary amine and an aldehyde in a multi-component reaction. humanjournals.comactascientific.com For instance, chalcones, which are α,β-unsaturated ketones, can be cyclized with urea (B33335) to form oxazine derivatives. humanjournals.com

Pyrrole Derivatives: The synthesis of pyrroles from β-keto-nitrile precursors is a well-established method in heterocyclic chemistry. nih.gov One common approach is a [3+2] cycloaddition reaction. For example, the Van Leusen pyrrole synthesis involves the reaction of a compound with an activated double bond with tosylmethyl isocyanide (TosMIC) to form the pyrrole ring. mdpi.com Derivatives of this compound could first undergo a Knoevenagel condensation to introduce the required α,β-unsaturation, followed by reaction with TosMIC. mdpi.com Another pathway involves the reaction of α-haloketones with β-enaminonitriles, which can be derived from the parent keto-nitrile.

Pyrazole Derivatives: The most common and straightforward synthesis of pyrazoles from this scaffold involves the reaction of the 1,3-dicarbonyl-like system with hydrazine or substituted hydrazines. chim.it This cyclocondensation reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. The reaction of diketone precursors with 4-methoxyphenylhydrazine hydrochloride has been shown to produce triaryl-substituted pyrazoles in good yields. nih.gov The reaction is often regioselective, but can sometimes lead to a mixture of isomeric products depending on the substituents on both the keto-nitrile and the hydrazine. nih.govnih.gov

Spectroscopic and Structural Analysis of Derivatized Compounds

The structural elucidation of the synthesized derivatives of this compound relies heavily on a combination of spectroscopic and analytical techniques. These methods are essential for confirming the identity, purity, and stereochemistry of the new compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For example, in hydrazone derivatives, the disappearance of the ketone C=O stretching band and the appearance of a C=N stretching vibration confirm the reaction's success. nih.govsemanticscholar.org The presence of nitrile (C≡N), aromatic (C=C), and methoxy (C-O) groups also gives rise to characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for detailed structural analysis.

¹H NMR: Provides information on the number and environment of protons. For hydrazone derivatives, the chemical shift of the N-H proton can be indicative of its involvement in hydrogen bonding and can help distinguish between E/Z isomers. semanticscholar.org Signals for aromatic protons, methoxy groups, and methyl groups are readily assigned. nih.govnih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbonyl carbons, imine carbons (in hydrazones), and carbons of the aromatic and heterocyclic rings are diagnostic. clockss.org

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition, often through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns can also offer clues about the molecule's structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space. uj.edu.plnih.govmdpi.com It is the definitive method for determining the configuration of stereocenters and the geometry of double bonds, such as in Z-isomers of acrylonitrile (B1666552) derivatives or the specific conformation of pyrazole rings. nih.govresearchgate.net

Table 3: Common Spectroscopic Data for Derivative Characterization

| Technique | Information Provided | Example Application |

|---|---|---|

| IR Spectroscopy | Identification of functional groups (C=O, C=N, C≡N, N-H) | Confirming hydrazone formation from a ketone nih.govsemanticscholar.org |

| ¹H NMR | Proton environment, coupling, and stereochemistry | Distinguishing E/Z isomers of hydrazones researchgate.net |

| ¹³C NMR | Carbon skeleton and functional group carbons | Identifying carbons in newly formed heterocyclic rings clockss.org |

| Mass Spectrometry | Molecular weight and elemental formula | Confirming the mass of synthesized oxadiazole derivatives nih.gov |

| X-ray Diffraction | Absolute 3D molecular structure and conformation | Determining the Z-configuration of an olefinic bond researchgate.net |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Detailed research findings specifically documenting the use of 2-(2-Methoxyphenyl)-3-oxobutyronitrile as an intermediate in the synthesis of complex organic molecules are not extensively available in the reviewed literature. However, related β-ketonitriles are well-established as versatile intermediates. koreascience.krchimia.ch They can undergo reactions such as alkylation and acylation at the α-carbon, enabling the construction of more elaborate molecular frameworks. The presence of the 2-methoxyphenyl group can also influence the stereochemical outcome of reactions and can be a precursor for further transformations. nih.gov

Building Block for Heterocyclic Compounds

While specific examples of heterocyclic synthesis starting directly from this compound are not prominently featured in the searched scientific literature, the general class of β-ketonitriles is widely used for this purpose. sci-hub.seresearchgate.net The reaction of the ketone and nitrile functionalities with various reagents can lead to the formation of a diverse array of heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles. For instance, condensation reactions with dinucleophiles are a common strategy for constructing six-membered heterocyclic rings.

Precursor in Multi-Step Synthetic Strategies

The application of this compound as a precursor in multi-step synthetic strategies is an area of potential, though specific, detailed examples are not readily found in the available literature. Multi-step synthesis often involves the sequential transformation of a starting material through several reaction stages to build up molecular complexity. youtube.com Reagents like (2-methoxyphenyl)dimethylsilyl lithium have been shown to be advantageous in multistep synthesis, highlighting the utility of the 2-methoxyphenyl moiety in such complex endeavors. nih.gov The functional groups within this compound allow for its potential integration into longer synthetic sequences, where each part of the molecule can be selectively modified to achieve a target structure.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| α-acetyl-2-methoxybenzeneacetonitrile |

| 2-(4-Methoxyphenyl)-3-oxobutanenitrile |

Intermolecular Interactions and Supramolecular Chemistry Potential

Role of Hydrogen Bonding in Crystal Packing and Solution

The molecule 2-(2-Methoxyphenyl)-3-oxobutyronitrile possesses hydrogen bond acceptors in the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the nitrogen atom of the nitrile group. The acidic alpha-proton, situated between the carbonyl and nitrile groups, could potentially act as a hydrogen bond donor, especially in its enol form. In the solid state, these groups would be expected to participate in a network of intermolecular hydrogen bonds, dictating the crystal packing arrangement. In solution, these same groups would interact with solvent molecules. However, without experimental crystallographic data or detailed spectroscopic studies in solution, the specific hydrogen bonding motifs, their strengths, and their influence on the compound's properties remain speculative.

π-π Stacking Interactions in Molecular Assemblies

The presence of a benzene (B151609) ring in the 2-methoxyphenyl group introduces the possibility of π-π stacking interactions. These non-covalent interactions, where the electron clouds of aromatic rings overlap, are significant in the organization of molecules in the solid state and in molecular recognition events. The specific geometry and energetic contribution of such interactions for this compound have not been determined experimentally.

Potential for Coordination Chemistry and Metal-Organic Frameworks (MOFs) based on Functional Groups

The ketone and nitrile functionalities of this compound make it a potential ligand for coordination to metal ions. The oxygen and nitrogen atoms can act as donor sites, allowing the molecule to form metal complexes. Such complexes could be discrete molecules or could be extended to form metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation. While the synthesis of MOFs from various organic ligands is a burgeoning field of research nih.govresearchgate.net, there are no published studies on the use of this compound as a building block for such structures.

Exploration of Self-Assembly Principles and Molecular Recognition

The combination of hydrogen bonding capabilities and π-π stacking interactions suggests that this compound could undergo self-assembly to form well-defined supramolecular architectures. The principles of molecular recognition, which govern how molecules selectively bind to one another, would be key to understanding and controlling these processes. However, research into the self-assembly behavior and molecular recognition properties of this specific compound has not been reported.

Future Perspectives in Research on 2 2 Methoxyphenyl 3 Oxobutyronitrile

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of organic compounds often relies on hazardous reagents and generates significant chemical waste. chemistryjournals.net A primary future objective in the synthesis of 2-(2-Methoxyphenyl)-3-oxobutyronitrile and related β-ketonitriles is the development of routes that align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign materials. chemistryjournals.net

Future research will likely focus on several key areas: